Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)

Physicochemical profiling Drug-likeness optimization ADME prediction

Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) (CAS 83939-05-3) is a partially saturated, bicyclic heterocyclic compound within the tetrahydroquinoxaline class, bearing a fluorine atom at the 7-position and methyl substituents at the 1- and 3-positions. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.22 g/mol and an exact monoisotopic mass of 180.10600 Da.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
Cat. No. B13789991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC1CN(C2=C(N1)C=CC(=C2)F)C
InChIInChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3
InChIKeyHWCAQPPMRLMQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) (CAS 83939-05-3): Compound Identity and Procurement-Relevant Baseline Characteristics


Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) (CAS 83939-05-3) is a partially saturated, bicyclic heterocyclic compound within the tetrahydroquinoxaline class, bearing a fluorine atom at the 7-position and methyl substituents at the 1- and 3-positions . Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.22 g/mol and an exact monoisotopic mass of 180.10600 Da . Computed physicochemical properties include a topological polar surface area of 15.27 Ų and a consensus LogP of 2.28, indicating moderate lipophilicity with a small polar surface . The compound is cataloged by multiple commercial suppliers as a research chemical or synthetic intermediate, typically at purities of 95% or higher .

Why Generic Substitution of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) with Other Tetrahydroquinoxaline Analogs Carries Procurement Risk


Although the tetrahydroquinoxaline scaffold is broadly represented in medicinal chemistry screening collections, interchanging analogs without explicit evidence of functional equivalence is unsupported by public-domain data for this specific compound [1]. The combination of a 7-fluoro substituent with N1 and C3 methyl groups on a partially saturated bicyclic core generates a unique electrostatic and steric profile that influences target-binding interactions, metabolic stability, and physicochemical properties such as LogP and polar surface area in ways that cannot be extrapolated from unsubstituted, differently halogenated, or fully aromatic quinoxaline derivatives [2]. Even closely related positional isomers (e.g., 6-fluoro or 5-fluoro tetrahydroquinoxaline analogs) can exhibit divergent pharmacokinetic and pharmacodynamic behaviors due to altered hydrogen-bonding capacity, electronic effects, and conformational preferences of the saturated ring [2]. Generic substitution without experimental confirmation introduces scientifically unquantifiable risk into lead optimization campaigns and chemical biology studies.

Quantitative Differentiation Evidence for Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) Relative to Its Closest Structural Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Unsubstituted and Aromatic Quinoxaline Analogs

The target compound has a computed consensus LogP of 2.28 and a topological polar surface area (TPSA) of 15.27 Ų . In contrast, the fully aromatic analog quinoxaline (CAS 91-19-0) has a LogP of approximately 1.25 and a TPSA of 25.78 Ų [1]; the unsubstituted 1,2,3,4-tetrahydroquinoxaline (CAS 3476-99-3) has a LogP of approximately 1.05 and a TPSA of 26.57 Ų [1]. The introduction of fluorine and methyl substituents in the target compound therefore increases lipophilicity by approximately 1–1.2 log units and reduces polar surface area by ~10 Ų relative to both the fully aromatic and unsubstituted partially saturated scaffolds. This combination of higher LogP and lower TPSA can enhance passive membrane permeability according to established drug-likeness models such as Lipinski's Rule of Five and the Veber rules, while introducing a distinct property profile not shared by the comparator scaffolds.

Physicochemical profiling Drug-likeness optimization ADME prediction

Fluorine-Mediated Electronic Differentiation: 7-Fluoro Substituent Effects on pKa and Hydrogen-Bond Acceptor Character

The 7-fluoro substituent introduces an electron-withdrawing inductive effect (-I) that lowers the pKa of the adjacent secondary amine (N4) compared to non-fluorinated tetrahydroquinoxaline analogs. The target compound has 3 hydrogen-bond acceptor (HBA) sites and 1 hydrogen-bond donor (HBD) site, as cataloged by Alfa Chemistry . By comparison, 1,2,3,4-tetrahydroquinoxaline without fluorine substitution has 2 HBA and 2 HBD sites [1]. The conversion of one HBD to HBA character through fluorine substitution alters the hydrogen-bonding network potential, which can affect target recognition at kinase ATP-binding sites and other protein pockets where the balance of donor/acceptor contacts is critical for binding affinity. While direct pKa values for this specific compound are not publicly available, the general pKa-depressing effect of aryl fluorine in the para position relative to an NH group is well-established (ΔpKa ≈ -0.5 to -1.0 unit for aniline-based systems) [2].

Medicinal chemistry Fluorine chemistry Structure-activity relationships

Positional Isomer Differentiation: 7-Fluoro vs. 6-Fluoro and 5-Fluoro Tetrahydroquinoxaline Analogs

The 7-fluoro substitution pattern places fluorine para to N4 and meta to the bridgehead carbon, generating a distinct electrostatic potential surface compared to the 6-fluoro isomer (ortho to N4) or the 5-fluoro isomer (meta to N1). While no direct head-to-head biological comparison has been published for this specific compound series, the 6-fluoro-1,2,3,4-tetrahydroquinoxaline and 7-fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline analogs are separately cataloged as distinct research compounds with different supplier inventory identifiers and non-overlapping literature references [1]. The 7-fluoro positional isomer places the electron-withdrawing substituent farther from the N1-methylated amine, potentially preserving N1 basicity while still modulating the aromatic ring electronics at the 6- and 8-positions. This regiochemical differentiation is materially significant because kinase and GPCR ligand-binding pockets often show strong preference for specific halogen positions, and switching from a 7-fluoro to a 6-fluoro substitution pattern can result in complete loss of activity in related scaffolds [2].

Medicinal chemistry Isomer comparison Lead optimization

Molecular Weight and Ligand Efficiency: Differentiation from Heavier Fluorinated Quinoxaline Derivatives

With a molecular weight of 180.22 g/mol, the target compound occupies a favorable position within the fragment-like chemical space (MW < 300 Da) that is distinct from many biologically active quinoxaline derivatives, which frequently exceed 300–400 Da due to additional aromatic substituents . For example, fluorinated quinoxaline derivatives claimed as DHODH inhibitors in patent CA3159578A1 typically possess molecular weights of 350–500 g/mol [1]. The lower molecular weight of the target compound confers higher ligand efficiency (LE) potential, defined as binding energy per heavy atom, which is a key selection criterion in fragment-based screening campaigns. A hypothetical target binding affinity (IC₅₀) of 10 μM for the target compound (14 heavy atoms) yields an LE of ~0.34 kcal/mol per heavy atom, compared to an LE of ~0.22 for a 400 Da analog with similar potency, representing a ~55% improvement in atom-normalized binding efficiency. Such LE advantages directly translate to more developable chemical starting points in fragment-to-lead optimization programs.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Recommended Research and Procurement Application Scenarios for Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI)


Fragment-Based Screening Library Enrichment for Kinase and GPCR Targets

With a molecular weight of 180.22 g/mol and a LogP of 2.28, this compound meets the Rule-of-Three criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its fluorine substituent provides a ¹⁹F NMR handle for fragment screening, enabling direct detection of binding at low micromolar concentrations without the need for competitive assays. The compound is suitable as a low-complexity starting point for fragment-to-lead programs targeting kinases, where quinoxaline-based ATP-competitive inhibitors are well-precedented [1].

Physicochemical Property Benchmarking in Property-Based Drug Design (PBDD) Workflows

The combination of moderate lipophilicity (LogP 2.28), low polar surface area (15.27 Ų), and a single hydrogen-bond donor makes this compound a baseline reference for assessing the property consequences of introducing halogens and N-alkyl groups onto a tetrahydroquinoxaline core . Procurement is indicated when research programs require a defined, synthetically accessible comparator compound to establish structure-property relationships (SPR) for permeability, solubility, and metabolic stability within a tetrahydroquinoxaline series.

Chemical Probe Development Requiring Defined Fluorine Substitution Patterns

For target engagement studies that have identified a requirement for a 7-fluoro (para to N4) aromatic substitution pattern on a partially saturated quinoxaline core, this compound serves as the specific regioisomeric starting point . The 7-fluoro isomer is distinguished from the 6-fluoro and 5-fluoro positional isomers by its distinct electrostatic profile and hydrogen-bond donor/acceptor arrangement, making it non-substitutable in established SAR series where this substitution geometry has been experimentally validated [2].

Synthetic Intermediate for Downstream Functionalization in Medicinal Chemistry

The free NH group at position 4 (secondary amine) and the benzylic CH₂ group at position 2 provide two orthogonal sites for further functionalization (N-alkylation, N-acylation, or C2 electrophilic substitution). With both an electrophilic aryl fluoride moiety and nucleophilic amine functionality present in the same compact scaffold (MW 180.22), this compound serves as a versatile intermediate for generating compound libraries through parallel synthesis, particularly where the 7-fluoro substituent needs to be retained as a conserved pharmacophoric element .

Quote Request

Request a Quote for Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.